1-(Diphenylmethyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine
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Overview
Description
1-(Diphenylmethyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine is a complex organic compound that features a unique combination of structural elements. This compound is characterized by the presence of a diphenylmethyl group, an imidazo[1,2-b]pyridazine moiety, and a piperazine ring. The imidazo[1,2-b]pyridazine structure is known for its significant biological activity and is often utilized in medicinal chemistry for drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Diphenylmethyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine typically involves multiple steps, starting with the preparation of the imidazo[1,2-b]pyridazine core. This can be achieved through cyclization reactions involving appropriate precursors. The diphenylmethyl group is then introduced via a Friedel-Crafts alkylation reaction. Finally, the piperazine ring is incorporated through nucleophilic substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput screening methods to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry techniques can be employed to scale up the production process while maintaining consistency and quality .
Chemical Reactions Analysis
Types of Reactions
1-(Diphenylmethyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often involving halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction typically produces alcohols or amines .
Scientific Research Applications
1-(Diphenylmethyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(Diphenylmethyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine involves its interaction with specific molecular targets. The imidazo[1,2-b]pyridazine moiety is known to bind to the hinge region of kinases, thereby inhibiting their activity. This inhibition can disrupt various signaling pathways involved in cell growth, differentiation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-b]pyridazine derivatives: These compounds share the imidazo[1,2-b]pyridazine core and exhibit similar biological activities.
Diphenylmethyl derivatives: Compounds with a diphenylmethyl group often show comparable chemical reactivity and pharmacological properties.
Uniqueness
1-(Diphenylmethyl)-4-{imidazo[1,2-b]pyridazine-6-carbonyl}piperazine is unique due to its combination of structural elements, which confer distinct physicochemical properties and biological activities. This uniqueness makes it a valuable compound for drug discovery and development .
Properties
IUPAC Name |
(4-benzhydrylpiperazin-1-yl)-imidazo[1,2-b]pyridazin-6-ylmethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N5O/c30-24(21-11-12-22-25-13-14-29(22)26-21)28-17-15-27(16-18-28)23(19-7-3-1-4-8-19)20-9-5-2-6-10-20/h1-14,23H,15-18H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKLXFFCTYZOGAZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)C4=NN5C=CN=C5C=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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